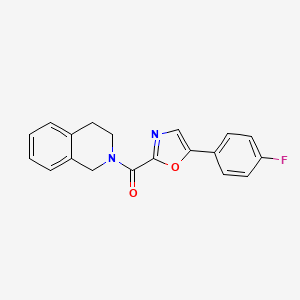

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-16-7-5-14(6-8-16)17-11-21-18(24-17)19(23)22-10-9-13-3-1-2-4-15(13)12-22/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOUICYCKRYRLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone", a multi-step reaction sequence is typically employed:

Formation of Isoquinoline Derivative: : A precursor isoquinoline derivative can be synthesized through Pomeranz–Fritsch or Bischler–Napieralski cyclization.

Oxazole Synthesis: : This involves condensation reactions, often utilizing a nitrile oxide cycloaddition to introduce the oxazole ring.

Final Coupling: : The two synthesized fragments are then coupled through a suitable methanone bridge using reagents like acyl chlorides under mild base conditions.

Industrial Production Methods

Industrial-scale production would involve optimizing the above synthetic routes for scalability, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process, reduce costs, and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidative transformations with reagents such as m-chloroperbenzoic acid.

Reduction: : Reduction reactions using hydride donors like sodium borohydride can reduce specific functional groups within the molecule.

Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: : m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

Oxidation: : Formation of corresponding alcohols or ketones.

Reduction: : Alcohol derivatives.

Substitution: : Formation of substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

Chemistry

The compound's unique structure allows it to be a valuable intermediate in organic synthesis. It can be used to build more complex molecules, making it a crucial tool in synthetic chemistry.

Biology

Medicine

Industry

In the materials science field, derivatives of this compound may be explored for use in novel materials or as chemical probes.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone" exerts its effects would depend on the specific biological or chemical system under study. Potential molecular targets include enzymes, receptors, or nucleic acids. The pathways involved could encompass signal transduction mechanisms, metabolic processes, or binding interactions at a molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Variations

Oxazole vs. Thiazole and Oxadiazole Derivatives

- Thiazole Analogs: describes thiazole derivatives (e.g., compounds 4 and 5) with 4-fluorophenyl substituents. These compounds exhibit isostructural triclinic (P-1) symmetry and planar molecular conformations, except for one perpendicular fluorophenyl group. In contrast, the target oxazole-based compound may adopt distinct conformational profiles due to differences in heteroatom electronegativity (O vs.

- Oxadiazole Derivatives: Compounds such as [5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride () share the dihydroisoquinoline-methanone core but replace oxazole with oxadiazole. This substitution introduces additional hydrogen-bonding capacity (via the oxadiazole N-atoms), which may influence receptor binding compared to the target compound.

Table 1: Physicochemical Properties of Heterocyclic Analogs

Substituent Effects: Fluorophenyl vs. Other Aryl Groups

- 4-Fluorophenyl vs. Chlorophenyl: compares 4-fluorophenyl and 4-chlorophenyl substituents in thiazole derivatives.

- Sulfonyl and Piperidinyl Modifications: The compound in , (3,4-dihydroisoquinolin-2(1H)-yl)[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]methanone, introduces a sulfonyl-piperidine group. This modification increases molecular weight (predicted density: 1.325 g/cm³) and acidity (predicted pKa: -0.75), likely altering blood-brain barrier permeability compared to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.